4-Bromo-2,7,8-trimethylquinoline
Overview
Description
4-Bromo-2,7,8-trimethylquinoline is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 4-position and methyl groups at the 2, 7, and 8 positions of the quinoline ring. It has a molecular formula of C12H12BrN and a molecular weight of 250.13 g/mol.
Mechanism of Action
The bromine atom in “4-Bromo-2,7,8-trimethylquinoline” could potentially enhance the compound’s reactivity, making it a useful building block in organic synthesis . The trimethyl groups might influence the compound’s lipophilicity, which could affect its absorption, distribution, metabolism, and excretion (ADME) properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,7,8-trimethylquinoline typically involves the bromination of 2,7,8-trimethylquinoline. This can be achieved through electrophilic aromatic substitution reactions, where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is usually carried out in a solvent like chloroform or carbon tetrachloride at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with continuous flow systems to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,7,8-trimethylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3), can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives, such as 4-bromo-2,7,8-trimethylquinone.
Reduction: Amines, such as this compound-4-amine.
Substitution: Hydroxylated or aminated derivatives, such as 4-bromo-2,7,8-trimethylquinolin-4-ol or this compound-4-amine.
Scientific Research Applications
4-Bromo-2,7,8-trimethylquinoline has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Bromo-2,6,8-trimethylquinoline
4-Bromo-2,8-dimethylquinoline
4-Chloro-2,7,8-trimethylquinoline
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Biological Activity
4-Bromo-2,7,8-trimethylquinoline (C12H12BrN) is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant research findings.
- CAS Number : 1070879-61-6
- Molecular Formula : C12H12BrN
- Linear Formula : C12H12BrN
Biological Activity Overview
The biological activity of this compound is linked to its structural features which enable interactions with various biological targets. Research indicates that compounds in the quinoline family often exhibit diverse pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of quinoline derivatives. For instance, 2,2,4-trimethyl-1,2-dihydroquinolines have been shown to possess significant antibacterial effects. The presence of the bromine atom in this compound may enhance its interaction with bacterial enzymes or membranes, potentially increasing its efficacy against certain pathogens .
Anti-inflammatory Effects
Quinoline derivatives have also demonstrated anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research indicates that compounds similar to this compound can inhibit lipid peroxidation and may serve as effective agents in reducing inflammation .
Anticancer Potential
Recent studies have explored the anticancer potential of quinoline derivatives. The ability of these compounds to modulate signaling pathways involved in cell proliferation and apoptosis makes them candidates for cancer therapy. For example, certain derivatives have been identified as inhibitors of specific kinases involved in cancer progression .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds like this compound may act as inhibitors of key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with various receptors influencing cellular signaling pathways.
- Oxidative Stress Reduction : By acting as antioxidants, these compounds can mitigate oxidative stress within cells.
Case Studies and Research Findings
A number of studies have investigated the biological effects of related compounds:
- Study on Antibacterial Activity : A study found that dihydroquinoline derivatives exhibited high specificity for bacterial dihydrofolate reductase, leading to potent antibacterial activity .
- Anti-inflammatory Research : Another study demonstrated that certain quinoline derivatives reduced inflammation markers in animal models by inhibiting COX enzymes .
- Anticancer Activity : Research has shown that quinoline derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .
Data Table: Biological Activities of Quinoline Derivatives
Properties
IUPAC Name |
4-bromo-2,7,8-trimethylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-7-4-5-10-11(13)6-8(2)14-12(10)9(7)3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEFLDIBSLKLEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=C2C=C1)Br)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653710 | |
Record name | 4-Bromo-2,7,8-trimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-61-6 | |
Record name | 4-Bromo-2,7,8-trimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1070879-61-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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